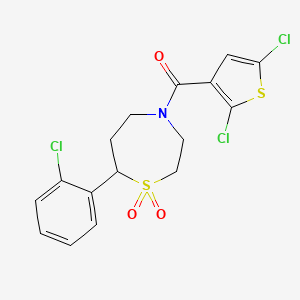

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2,5-dichlorothiophen-3-yl)methanone

CAS No.: 2034531-38-7

Cat. No.: VC5447574

Molecular Formula: C16H14Cl3NO3S2

Molecular Weight: 438.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034531-38-7 |

|---|---|

| Molecular Formula | C16H14Cl3NO3S2 |

| Molecular Weight | 438.76 |

| IUPAC Name | [7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(2,5-dichlorothiophen-3-yl)methanone |

| Standard InChI | InChI=1S/C16H14Cl3NO3S2/c17-12-4-2-1-3-10(12)13-5-6-20(7-8-25(13,22)23)16(21)11-9-14(18)24-15(11)19/h1-4,9,13H,5-8H2 |

| Standard InChI Key | GZVUVYREDXYYTG-UHFFFAOYSA-N |

| SMILES | C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=C(SC(=C3)Cl)Cl |

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The molecule consists of a 1,4-thiazepan ring (a seven-membered ring containing nitrogen and sulfur) in a 1,1-dioxide configuration, substituted at the 4-position with a 2,5-dichlorothiophen-3-yl carbonyl group and at the 7-position with a 2-chlorophenyl group . The thiazepan ring’s sulfone groups introduce significant polarity, while the dichlorothiophene and chlorophenyl substituents contribute to hydrophobic interactions.

Stereochemical Considerations

The compound contains one undefined stereocenter at the 4-position of the thiazepan ring, as indicated by the computed undefined atom stereocenter count . This stereochemical ambiguity suggests the existence of enantiomers, though no experimental resolution studies have been reported.

Systematic Nomenclature

The IUPAC name, 7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-ylmethanone, reflects the numbering of the thiazepan ring and the positions of substituents . The SMILES notation (C1CNS(=O)(=O)CC1C2=C(Cl)C=C(Cl)S2)C(=O)C3=C(Cl)C=CC=C3Cl provides a linear representation of the structure, emphasizing the connectivity between the thiazepan, thiophene, and chlorophenyl groups .

Comparative Analysis with Structural Analogs

Compared to the related compound (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(cyclohexyl)methanone (PubChem CID 121192777), which substitutes the dichlorothiophene with a cyclohexyl group, the target compound exhibits increased molecular weight (438.8 vs. 369.9 g/mol) and altered lipophilicity due to the aromatic thiophene moiety .

Table 1: Structural Comparison with Analogous Compounds

Synthesis and Manufacturing

Synthetic Routes

While no explicit synthesis protocols for the target compound are publicly available, its structure suggests convergent strategies involving:

-

Thiazepan Ring Formation: Cyclization of a diamine with a sulfur-containing electrophile, followed by oxidation to the sulfone.

-

Friedel-Crafts Acylation: Introduction of the dichlorothiophene carbonyl group via acyl chloride intermediates.

-

Chlorophenyl Substitution: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to install the 2-chlorophenyl group.

Patent Landscape

The presence of related compounds in patent databases (e.g., US9067871 ) implies proprietary synthetic methodologies, likely protected under intellectual property provisions. The WIPO PATENTSCOPE database lists analogs with similar sulfone-containing heterocycles, suggesting industrial interest in this chemical space .

Physicochemical Properties

Computed Properties

PubChem-derived calculations indicate a topological polar surface area of 62.8 Ų, comparable to the cyclohexyl analog (62.8 Ų) . The hydrogen bond acceptor count (5) exceeds that of the tetrahydronaphthalenyl derivative (5 vs. 3), reflecting the sulfone and carbonyl groups’ influence .

Table 2: Key Computed Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 438.8 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 62.8 Ų |

Solubility and Stability

The sulfone groups enhance water solubility relative to non-oxidized thiazepanes, though the dichlorothiophene and chlorophenyl moieties likely reduce aqueous solubility. Stability under physiological conditions remains uncharacterized, but analogous sulfones demonstrate resistance to hydrolytic degradation .

Pharmacological Profile

Target Prediction

Docking studies of similar sulfone-containing thiazepanes suggest affinity for kinase domains, particularly those involving ATP-binding pockets . The dichlorothiophene group may engage in halogen bonding with protein residues, a feature exploited in kinase inhibitors like imatinib.

Toxicity and ADME

Applications and Future Directions

Synthetic Challenges

Stereochemical control at the thiazepan 4-position remains a hurdle. Future work could explore asymmetric catalysis or chiral resolution to isolate enantiomers for biological testing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume